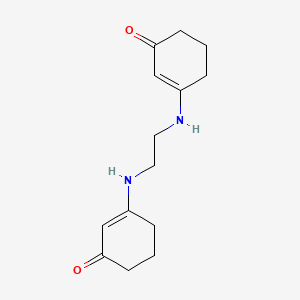

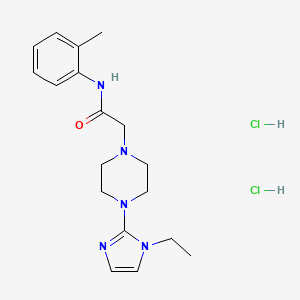

3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

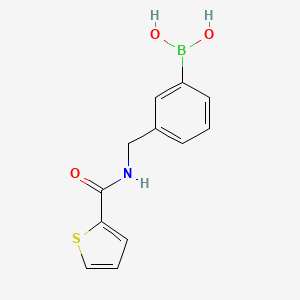

“3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenone ring attached to an aminoethylamino group . The exact 3D structure may need to be computed for a more detailed analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.32 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Hydrogen Bonding Studies

Research on anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into hydrogen bonding within such molecules. The study of three anticonvulsant enaminones revealed the adoption of sofa conformations by the cyclohexene rings and highlighted the role of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules. This study contributes to the understanding of the molecular structures and interactions of related compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Methodologies

Significant advancements in synthesis methods include the diastereoselective synthesis of a functionalized cyclohexene skeleton, showcasing the utility of ring-closing metathesis and Grignard reactions. This approach emphasizes the versatility of starting materials like L-serine for constructing complex cyclohexene-based structures (Cong & Yao, 2006).

Another study focused on the synthesis of cyclohexadienone derivatives, which are structurally related to the target compound, through various chemical transformations. These derivatives were characterized by their keto-amine tautomeric form, highlighting the importance of such structural features in chemical synthesis (Odabaşoǧlu et al., 2003).

Development of Fluorescent Probes and Ionic Liquids

Research has also been conducted on the development of fluorescent probes for detecting metal ions and amino acids, utilizing polythiophene-based conjugated polymers structurally related to the compound of interest. These studies demonstrate the potential of such compounds in environmental monitoring and bioanalytical applications (Guo et al., 2014).

Furthermore, the aminolysis of epoxides by picolylamine, catalyzed by Al(OTf)3 under solvent-free conditions, has led to the synthesis of beta-amino alcohols and a new class of ionic liquids. This highlights the compound's relevance in green chemistry and the development of sustainable materials (Fringuelli et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-[(3-oxocyclohexen-1-yl)amino]ethylamino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-13-5-1-3-11(9-13)15-7-8-16-12-4-2-6-14(18)10-12/h9-10,15-16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZFHEUZJWNHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NCCNC2=CC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

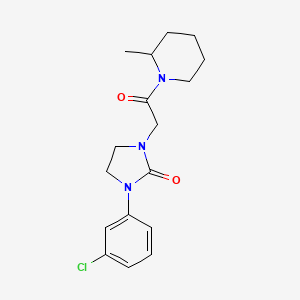

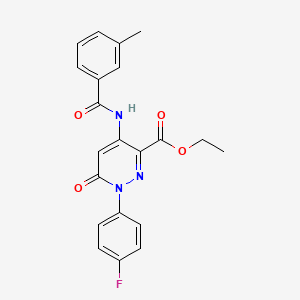

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)

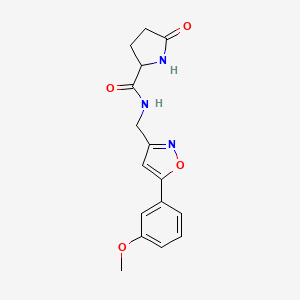

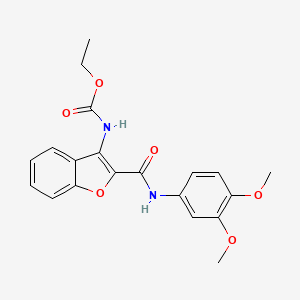

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)

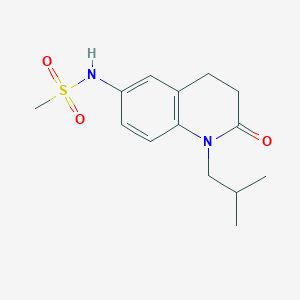

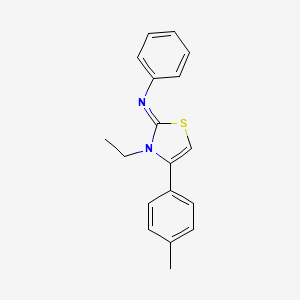

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)